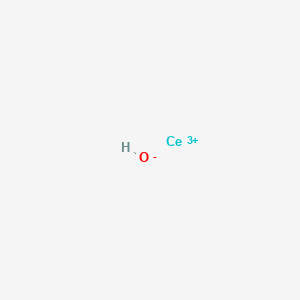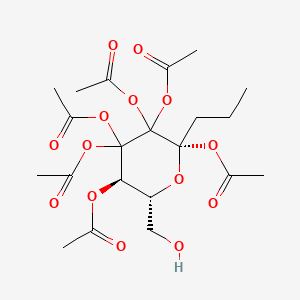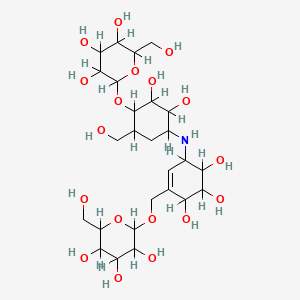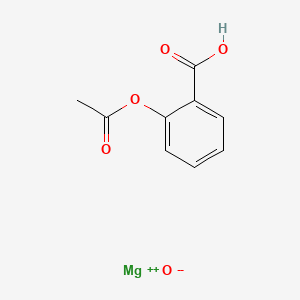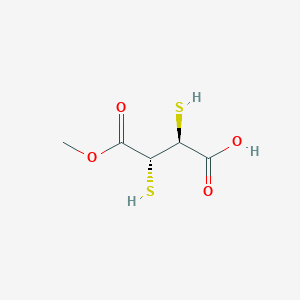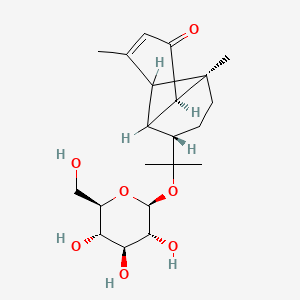
绿色双倍
描述
Synthesis Analysis
A notable example of "Double Green" synthesis is the environmentally friendly production of silver nanoparticles using chitosan as a reducing agent and microwave radiation. This method is highlighted for its green, low-cost, and eco-friendly characteristics, producing nanoparticles with antimicrobial properties against pathogenic bacteria (2020).
Molecular Structure Analysis
In the realm of material science, "Double Green" methods have led to the development of activated carbon from sludge using a green activation method. This process involves citric acid and potassium ferrate as activators, producing materials with high specific surface area and functional groups beneficial for adsorption applications (Jun Chen et al., 2022).
Chemical Reactions and Properties
The "Double Green" concept also extends to the recycling of photovoltaic modules, where a low environmental impact method has been developed for the recycling of CdTe, a-Si, and CIS/CIGS thin-film photovoltaic modules. This process is characterized by minimal chemical use and high automation, aiming for a sustainable approach to managing end-of-life photovoltaic panels (B. Marchetti et al., 2018).
Physical Properties Analysis
In the conversion of peanut protein biomass waste into meat substitutes, a "Double Green" high-moisture extrusion process is used. This process is considered environmentally friendly and helps solve resource and waste problems by producing meat-like fibrous structures from waste materials (Jinchuang Zhang et al., 2019).
Chemical Properties Analysis
Esters of tartaric acid represent a new class of potential "Double Green" plasticizers for polylactide (PLA). These esters, derived from renewable natural tartaric acid, exhibit plasticizing properties that depend significantly on the structure of the ester group. Their development is part of the "Double Green" initiative, emphasizing the use of renewable resources and environmental sustainability (K. Zawada et al., 2017).
科学研究应用
绿色化学中的电化学储能:一项涉及电化学储能装置(如双电层电容器)的本科实验,将电化学与绿色化学联系起来,提供了对可再生和清洁能源领域的见解 (林、赵、余、杨,2018)。
电子学中的可生物降解和生物相容材料:"绿色"电子学的研究重点是环境安全材料,旨在创造对人和环境友好的电子产品,并有可能将电子电路与活组织整合在一起 (Irimia‐Vladu,2014)。
生态建筑中的双层皮肤:在托马斯·赫尔佐格的建筑作品中看到的绿色建筑设计中使用双层皮肤,例证了可持续建筑中的节能技术 (牛、李,2019)。
用于建筑节能的垂直绿化系统:对垂直绿化系统(包括绿墙和双层绿化立面)的研究表明,它们在建筑中具有节能潜力,尤其是在制冷季节 (科马等,2017)。
绿色金融研究:绿色金融研究,特别是在碳减排和可持续发展的背景下,反映了将金融策略与环境目标相结合的兴趣日益浓厚 (于,2022)。
低碳城市建设与绿色创新:研究表明,低碳城市建设政策显著提高了绿色创新绩效,特别是在科技教育水平较高的城市 (何、王、唐,2022)。
绿色垂直系统作为被动节能工具:绿色垂直系统,如绿色立面,作为建筑中的被动节能系统,提供遮阳、隔热、蒸发冷却等好处 (佩雷斯等,2011)。
绿色化学技术:使用机械化学合成双金属氰化物配合物是绿色化学技术的一个例子,它为共聚合工艺中使用的材料的生产提供了一种快速且环保的方法 (张等,2011)。
建筑中的绿色材料:关于使用废弃材料(如牡蛎壳和聚合物)的研究证明了绿色材料在建筑中的可行性,有助于减轻结构重量并改善声学性能 (塞蒂约瓦蒂、普尔万托、哈迪曼、潘德拉基,2018)。
绿色化学概述:绿色化学的特点是采用以经济效益的方式保护人类健康和环境的方法,重点关注催化、更安全的化学品设计和可再生原料等领域 (阿纳斯塔斯、基希霍夫,2002)。
作用机制
Target of Action
“Double Green” is a term often used to refer to China’s dual carbon goals . The primary targets of these goals are the carbon emissions produced by various sectors of the economy, including industry, agriculture, and transportation . The aim is to peak carbon emissions by 2030 and achieve carbon neutrality by 2060 .
Mode of Action
The mode of action of “Double Green” involves a multi-faceted approach to reducing carbon emissions. This includes the implementation of carbon peaking schemes in key industries, the continuous expansion of the national carbon market, and the development of new energy industry chains such as new energy vehicles and scenery storage . These actions are designed to accelerate China’s green and low-carbon transformation .
Biochemical Pathways
For example, light spectra, including red, blue, and green light, can affect plant morpho-physiological, biochemical, and molecular parameters, contributing towards improved crop production, fruit quality, and disease control .
Result of Action
The implementation of “Double Green” is expected to result in a significant reduction in carbon emissions, leading to improved air quality and a reduction in the impact of climate change
Action Environment
The effectiveness of “Double Green” is influenced by a variety of environmental factors. These include the existing level of carbon emissions, the availability of technology for reducing emissions, and the willingness of industries and individuals to adopt low-carbon practices . Government policies and regulations also play a crucial role in shaping the action environment .
属性
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3.2ClH/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7;;/h8-19H,1-7H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCZIOOZPIDHAB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889419 | |
| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green powder; [Mallinckrodt Baker MSDS] | |
| Record name | Methyl green | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15504 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Double green | |
CAS RN |
82-94-0, 54327-10-5 | |
| Record name | Methyl green | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl Green | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054327105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N,N-trimethylanilinium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL GREEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P7U4T9BXA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is meant by "double green" in the context of material science?
A1: "Double green" generally refers to materials or processes that are both environmentally friendly and economically viable. This can involve using renewable resources, minimizing waste and pollution, and creating products with improved performance and longevity. [, , , , ]
Q2: Can you provide examples of "double green" materials in use?
A2: Several research papers highlight the use of plant-based materials like chitosan [] and cardanol [] as potential "double green" alternatives. Chitosan, derived from crustacean shells, is explored for its antimicrobial properties in silver nanoparticle synthesis []. Cardanol, extracted from cashew nutshell liquid, shows promise as a biodegradable plasticizer for polylactide (PLA) [].
Q3: How is "double green" relevant to the cocoa industry?
A3: In cocoa production, "double green" signifies increasing yields while minimizing environmental impact. This involves adopting sustainable farming practices, using organic fertilizers, and integrating shade trees to promote biodiversity. [, , ]
Q4: What are the advantages of using tartaric acid esters as plasticizers for PLA?
A4: Tartaric acid esters, derived from renewable tartaric acid, demonstrate potential as "double green" plasticizers for PLA due to their biodegradability and ability to enhance PLA's flexibility. Research indicates that esters with short alkyl groups can act as primary plasticizers, yielding blends with elastomeric properties at room temperature. []
Q5: How does the concept of "double green" apply to waste management in the photovoltaic industry?
A5: In photovoltaic manufacturing, "double green" emphasizes clean production processes and effective waste management. This includes minimizing fluoride emissions through advanced abatement systems and recycling valuable materials from end-of-life solar panels, as illustrated by the Double Green Panel (DGP) process. [, ]
Q6: How can the use of "double green" materials contribute to mitigating environmental pollution?
A6: By replacing conventional, often petroleum-based, materials with bio-based and biodegradable alternatives, "double green" initiatives aim to reduce dependence on fossil fuels, minimize waste generation, and lower the overall environmental footprint of various industries. [, , , ]
Q7: What are the environmental concerns associated with conventional agricultural practices, and how can "double green" approaches address them?
A7: Conventional agriculture often relies heavily on synthetic fertilizers, pesticides, and herbicides, which can lead to soil degradation, water contamination, and biodiversity loss. "Double green" approaches promote sustainable practices like green manuring, organic farming, and integrated pest management to mitigate these adverse effects. [, , ]
Q8: What are the challenges in implementing "double green" practices, and how can they be overcome?
A8: Transitioning to "double green" practices can face challenges such as higher upfront costs, lack of awareness among stakeholders, and the need for policy support and technological advancements. Overcoming these challenges requires collaborative efforts from researchers, policymakers, industries, and consumers to promote sustainable development. [, , ]
Q9: Can you elaborate on the concept of a "double green dividend" in the context of renewable energy and sector coupling?
A9: A "double green dividend" occurs when promoting renewable energy sources, like through subsidies, leads to emissions reductions in two ways. First, it directly shifts production factors from polluting industries to the cleaner electricity sector. Second, it indirectly reduces emissions by making electric power cheaper compared to fossil fuels, encouraging further adoption of electro-technology. []
Q10: What are some promising areas for future research in "double green" materials and technologies?
A10: Future research can focus on developing high-performance bio-based materials with tailored properties, optimizing "double green" processes for scalability and cost-effectiveness, and conducting comprehensive life cycle assessments to evaluate the environmental benefits of these innovations. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




